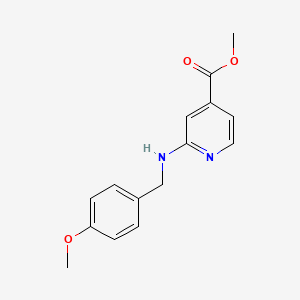

2-(4-Methoxybenzylamino)-isonicotinic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-[(4-methoxyphenyl)methylamino]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-5-3-11(4-6-13)10-17-14-9-12(7-8-16-14)15(18)20-2/h3-9H,10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWHWPKBLGKSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methoxybenzylamino)-isonicotinic acid methyl ester is a derivative of isonicotinic acid, which has attracted attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a methoxybenzylamino group that may enhance its interaction with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C₁₅H₁₅N₃O₃, with a molecular weight of approximately 273.30 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of isonicotinic acid have been shown to possess significant antibacterial activity against various strains of bacteria. A study by BenchChem highlighted that related compounds demonstrated efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Additionally, the compound has been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This suggests its utility in developing anti-inflammatory therapies .

The mechanism by which this compound exerts its biological effects may involve modulation of specific enzymes or receptors. It has been proposed that the compound interacts with G-protein coupled receptors (GPCRs), which play a pivotal role in cellular signaling pathways. The binding affinity and selectivity towards these receptors could influence various physiological responses .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial effectiveness of several isonicotinic acid derivatives, including this compound. The results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study concluded that the methoxy group enhances lipophilicity, facilitating better membrane penetration and antibacterial activity .

Case Study 2: Anti-inflammatory Response

In another investigation, the anti-inflammatory potential of the compound was assessed using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Research has indicated that derivatives of isonicotinic acid exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(4-Methoxybenzylamino)-isonicotinic acid methyl ester can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent activity against malignancies.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

- Neurological Applications : There is growing interest in the neuroprotective effects of isonicotinic acid derivatives. Research suggests that this compound may have potential in treating neurodegenerative diseases through mechanisms such as modulating neurotransmitter levels and reducing oxidative stress.

Materials Science Applications

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of functional polymers. Its ability to form hydrogen bonds and participate in π-π stacking interactions makes it suitable for creating materials with enhanced mechanical properties and thermal stability.

- Nanotechnology : Recent advancements have explored the use of isonicotinic acid derivatives in the fabrication of nanomaterials. These materials have applications in drug delivery systems, where they can be used to improve the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry investigated the antitumor activity of various isonicotinic acid derivatives, including this compound. The results demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 5 µM, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties of several compounds derived from isonicotinic acid. The findings indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural analogs and their properties:

Physicochemical and Functional Comparisons

- Lipophilicity : The 4-methoxybenzyl group in the target compound increases logP compared to unsubstituted analogs like methyl isonicotinate (logP ~1.5 vs. ~0.8) .

- Reactivity: The methyl ester group allows hydrolysis to carboxylic acids, while the nitrile in 2-[(4-Methoxybenzyl)amino]nicotinonitrile facilitates nucleophilic additions .

- The target compound's 4-methoxybenzyl group may enhance binding to hydrophobic enzyme pockets, as seen in metallosupramolecular polymer synthesis .

Preparation Methods

Method Based on Methyl 2-Cyanoisonicotinate Hydrolysis and Amination

A patented method (CN110981795B) describes preparation of 2-aminoacyl isonicotinic acid derivatives starting from methyl 2-cyanoisonicotinate , which is structurally related to the target compound. The process involves:

- Uniform mixing of methyl 2-cyanoisonicotinate with dioxane.

- Addition of 4M sodium hydroxide aqueous solution.

- Reaction at 20–50 °C for 3–8 hours, monitored by TLC until completion.

- Acidification to pH 6–7 with 4M hydrochloric acid.

- Extraction with dichloromethane (DCM), drying, and solvent removal.

This method achieves effective hydrolysis of the ester group and conversion of the cyano group to an amide or amino group, with yields reaching up to 90%. The use of dioxane and sodium hydroxide is critical for high conversion, as other solvent/base combinations result in poor yields or impurities.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| s1 | Methyl 2-cyanoisonicotinate + dioxane | Uniform mixing | Volume-to-mass ratio 5-10 mL/g |

| s2 | 4M NaOH aqueous solution, 20-50 °C, 3-8 h | Hydrolysis and amination | Ratio 6-8 mL/g; TLC monitored |

| s3 | Acidify with 4M HCl to pH 6-7, extract DCM | Neutralization and extraction | Drying with MgSO4, solvent removal |

This method is adaptable for preparing amino-substituted isonicotinic acid methyl esters, such as this compound, by substituting the appropriate amine in the reaction sequence or subsequent steps.

Reductive Amination Using Methyl Esters as Electrophiles

An academic study (University of Nottingham thesis) explores a one-pot catalytic domino reaction for synthesizing amines from methyl esters, which is relevant for preparing compounds like this compound. Key points include:

- Use of methyl esters as electrophiles reacting with amines under catalytic conditions.

- Monitoring by NMR spectroscopy shows steady conversion to amide products over time.

- Challenges include incomplete conversion due to by-product interactions (e.g., methanol quenching activated intermediates).

- Primary amines (such as 4-methoxybenzylamine) show lower nucleophilicity and require optimized conditions for better yields.

The reductive amination approach can be summarized as:

| Parameter | Observation/Result |

|---|---|

| Reaction time | Conversion plateaus after ~20-23 hours |

| Conversion yield | ~44-66% depending on amine nucleophilicity |

| Limiting factors | Methanol by-product quenching |

| Optimization focus | Reaction conditions, catalyst choice |

This method offers a direct route from methyl esters to amino-substituted products, including this compound, with careful control of reaction parameters.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrolysis and amination (Patent) | Methyl 2-cyanoisonicotinate | Dioxane, 4M NaOH, 35 °C, 5 h; HCl pH 6.2 | 80-90 | High yield, selective | Requires careful pH control |

| Reductive amination (Academic) | Methyl isonicotinate esters | Catalysts, amines, long reaction times | 44-66 | One-pot, direct amine formation | Incomplete conversion, side reactions |

| Ester methylation + amination | Isonicotinic acid + MeOH + acid | Acid catalysis, amine substitution | Variable | Established chemistry | Multi-step, purification needed |

Research Findings and Notes

- The patented method using methyl 2-cyanoisonicotinate is the most efficient for preparing amino-substituted isonicotinic acid methyl esters, including this compound.

- Reductive amination of methyl esters is promising but requires optimization to overcome methanol by-product inhibition and achieve complete conversion.

- The choice of solvent, base, and reaction temperature critically affects yield and purity.

- Analytical techniques such as TLC and NMR spectroscopy are essential for monitoring reaction progress and optimizing conditions.

- Alternative synthetic routes involving methylation and catalytic hydrogenation are available but may be more labor-intensive.

Q & A

Q. How can process control strategies improve scalability of synthesis?

- Methodology : Implement DoE (Design of Experiments) to optimize parameters (temperature, catalyst loading). Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What ethical and safety protocols apply to handling this compound?

- Methodology : Follow GHS guidelines (non-hazardous classification per ). Use fume hoods, PPE (gloves, lab coats), and waste disposal protocols for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.